KadcoccineacidJ

Descripción

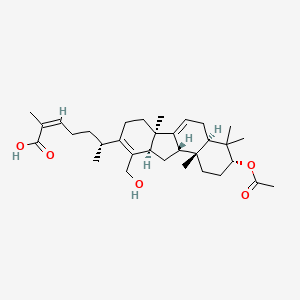

Kadcoccineacid J is a rearranged triterpenoid acid isolated from the stems of Kadsura coccinea, a plant renowned for its structurally diverse and bioactive compounds . It belongs to the kadcoccine acid family (A–N), characterized by a rare 14(13→12)-abeo-lanostane skeleton with a 6/6/5/6-fused tetracyclic core .

Propiedades

Fórmula molecular |

C32H48O5 |

|---|---|

Peso molecular |

512.7 g/mol |

Nombre IUPAC |

(Z,6R)-6-[(3R,4aR,6bR,10aR,11aS,11bR)-3-acetyloxy-10-(hydroxymethyl)-4,4,6b,11b-tetramethyl-1,2,3,4a,5,7,8,10a,11,11a-decahydrobenzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid |

InChI |

InChI=1S/C32H48O5/c1-19(9-8-10-20(2)29(35)36)22-13-15-31(6)24-11-12-27-30(4,5)28(37-21(3)34)14-16-32(27,7)26(24)17-25(31)23(22)18-33/h10-11,19,25-28,33H,8-9,12-18H2,1-7H3,(H,35,36)/b20-10-/t19-,25+,26-,27+,28-,31+,32-/m1/s1 |

Clave InChI |

CZAAKELRNUDSCZ-OUGYKOSNSA-N |

SMILES isomérico |

C[C@H](CC/C=C(/C)\C(=O)O)C1=C([C@@H]2C[C@@H]3C(=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)[C@@]2(CC1)C)CO |

SMILES canónico |

CC(CCC=C(C)C(=O)O)C1=C(C2CC3C(=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C2(CC1)C)CO |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of KadcoccineacidJ typically involves a multi-step process that includes the reaction of specific precursors under controlled conditions. The exact synthetic route can vary, but it generally involves the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of KadcoccineacidJ is scaled up using large reactors and continuous flow systems. The process is optimized for efficiency and yield, often involving automated systems to control reaction parameters and ensure consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

KadcoccineacidJ undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound’s structure.

Common Reagents and Conditions

Common reagents used in the reactions of KadcoccineacidJ include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from the reactions of KadcoccineacidJ depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs.

Aplicaciones Científicas De Investigación

KadcoccineacidJ has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: KadcoccineacidJ is studied for its potential role in biological processes and its interactions with biomolecules.

Medicine: The compound is being investigated for its potential therapeutic effects, including its use as a drug candidate for treating specific diseases.

Industry: KadcoccineacidJ is utilized in the production of specialty chemicals and materials, owing to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of KadcoccineacidJ involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Structural Features

Kadcoccineacid J shares its core tetracyclic framework with other kadcoccine acids (A–N) but differs in side-chain substituents and oxidation patterns. Key structural distinctions among analogs include:

- Kadcoccineacid B (186) : Contains a hydroxyl group at C-23, contributing to moderate cytotoxicity (IC₅₀: 3.11–7.77 μM) .

- Kadcoccineacid H (192): Features a 5-substituted 2(5H)-furanone motif on the C-17 side chain, linked to its weak cytotoxicity (IC₅₀: 7.77 μM) .

- Kadcoccineacid G (385) and I (387) : Reported for cytotoxicity against multiple cancer cell lines, though specific IC₅₀ values are unrecorded .

Table 1: Structural and Bioactivity Comparison of Kadcoccine Acids

Bioactivity Profiles

Antitumor Activity

- Kadcoccineacid B and H : Exhibit moderate cytotoxicity against HL-60 (leukemia), A-549 (lung cancer), and MCF-7 (breast cancer) cells .

- Kadcoccineacid G and I : Show unspecified cytotoxicity, suggesting structural features like epoxy or lactone groups may enhance activity .

Anti-HIV Activity

- Kadcoccinic acids D and H : Inhibit HIV-1 activity with rates of 12.4% and 19.4%, respectively .

- Kadcoccineacid J: Not tested, but the presence of α,β-unsaturated carbonyl groups in related compounds correlates with antiviral effects .

Anticoagulant Activity

Key Research Findings and Gaps

Structural-Activity Relationships (SAR)

- Side-Chain Functionalization: The furanone motif in Kadcoccineacid H and hydroxylation in Kadcoccineacid B enhance cytotoxicity, suggesting that side-chain polarity influences bioactivity .

- Stereochemical Effects: For non-kadcoccine acids (e.g., kadcoccinones D and E), the 23S,24R configuration increases cytotoxicity compared to 23R,24S .

Unexplored Potential of Kadcoccineacid J

Despite structural parallels to active compounds, Kadcoccineacid J lacks empirical evaluation. Its pharmacological profile could mirror kadcoccine acids B and H if similar functional groups (e.g., hydroxyl, furanone) are present.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.